4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride
CAS No.: 1049762-60-8
Cat. No.: VC5884163
Molecular Formula: C14H16ClNS
Molecular Weight: 265.8
* For research use only. Not for human or veterinary use.
![4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride - 1049762-60-8](/images/structure/VC5884163.png)
Specification
CAS No. | 1049762-60-8 |
---|---|
Molecular Formula | C14H16ClNS |
Molecular Weight | 265.8 |
IUPAC Name | 4-(3,4-dimethylphenyl)sulfanylaniline;hydrochloride |
Standard InChI | InChI=1S/C14H15NS.ClH/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13;/h3-9H,15H2,1-2H3;1H |
Standard InChI Key | YASMYLIXACCLLT-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)SC2=CC=C(C=C2)N)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Composition
4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride consists of a central aniline group (aromatic amine) linked via a thioether bridge to a 3,4-dimethylphenyl substituent. The hydrochloride salt form enhances its solubility in polar solvents, a critical feature for laboratory and industrial applications. Key structural attributes include:
The compound’s InChIKey (YASMYLIXACCLLT-UHFFFAOYSA-N
) and SMILES notation (CC1=CC(=C(C=C1)SCC2=CC=C(C=C2)N)C.Cl
) provide precise descriptors for its stereochemistry and bonding patterns .
Physicochemical Properties
The compound’s physical properties are inferred from structurally related thioether-aniline derivatives:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | – |
Solubility | Soluble in polar solvents (e.g., DMSO, methanol) | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 2 |
The thioether group () contributes to moderate lipophilicity, while the aromatic amine () enables participation in electrophilic substitution and coordination reactions .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocol for 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride is documented, analogous compounds suggest a multi-step approach:
-
Nucleophilic Aromatic Substitution: Reacting 3,4-dimethylthiophenol with 4-nitrochlorobenzene in the presence of a base (e.g., ) yields 4-[(3,4-Dimethylphenyl)thio]nitrobenzene.
-
Nitro Reduction: Catalytic hydrogenation or treatment with reducing agents (e.g., ) converts the nitro group to an amine .
-
Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt .
A patent describing the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (vortioxetine) highlights the use of palladium catalysts and protic solvents (e.g., methanol) for analogous thioether formations .
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
-
Aromatic Amine: Participates in diazotization, acylation, and Schiff base formation.
-
Thioether: Undergoes oxidation to sulfoxides () or sulfones () under strong oxidizing conditions .
Applications and Hypothesized Uses
Coordination Chemistry
The aromatic amine and thioether groups serve as potential ligands for transition metals (e.g., , ). Such complexes could catalyze cross-coupling reactions or act as sensors in supramolecular chemistry .
Medicinal Chemistry
As a bioisostere, the compound may mimic the pharmacophores of existing drugs. For instance, thioether-containing analogs have shown activity in central nervous system disorders, though specific data for this derivative remain unexplored .
Materials Science
Challenges and Future Directions
Current limitations include:
-
Synthetic Scalability: Existing methods for analogs rely on palladium catalysts, which are cost-prohibitive for large-scale production .
-
Biological Data Gap: No in vitro or in vivo studies confirm its pharmacological potential.
Future research should prioritize:
-
Optimizing solvent-free or green synthesis routes.
-
Screening for antimicrobial or anticancer activity.
-
Investigating coordination behavior with rare-earth metals.
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